2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile
Overview
Description
2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C11H5F2N3 and a molecular weight of 217.17 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 2,5-difluorobenzonitrile with appropriate pyrimidine derivatives under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine-5-carboxylic acids, while reduction may produce pyrimidine-5-methylamines.
Scientific Research Applications
2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of various agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile involves its role as an ATP mimetic tyrosine kinase inhibitor. It binds to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
- 2-(2,4-Difluorophenyl)pyrimidine-5-carbonitrile
- 2-(3,5-Difluorophenyl)pyrimidine-5-carbonitrile
- 2-(2,6-Difluorophenyl)pyrimidine-5-carbonitrile
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. The unique positioning of the fluorine atoms in this compound contributes to its specific binding affinity and inhibitory activity against EGFR .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F2N3/c12-8-1-2-10(13)9(3-8)11-15-5-7(4-14)6-16-11/h1-3,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKKWDSXKQYLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=C(C=N2)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662754 | |
Record name | 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960198-63-4 | |
Record name | 2-(2,5-Difluorophenyl)-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960198-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Difluorophenyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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